REACTION_CXSMILES
|
C[C:2]([CH3:11])([CH2:6][C:7]([O:9][CH3:10])=[O:8])[C:3](O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])C=CC=CC=1.C([N:31]([CH2:34]C)CC)C>C1(C)C=CC=CC=1>[N:31]([C:2]([CH3:3])([CH3:11])[CH2:6][C:7]([O:9][CH3:10])=[O:8])=[C:34]=[O:19]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CC(=O)OC)C
|
Name
|
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the toluene solution was washed successively with 0.5M HCl, aqueous NaHCO3 and brine
|
Type
|
CUSTOM
|
Details
|
Evaporation of the dried solution
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel eluting with 60/40 hexane-ether
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C(CC(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |